5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1h,3h)-dione

HIV-1 NNRTI reverse transcriptase drug-resistance mutations

5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 1468816-12-7, molecular formula C10H15N3O2, molecular weight 209.24 g/mol) is a 5-aminouracil derivative belonging to the pyrimidine-2,4-dione class. Its structure features a C5-amino group, an N1-methyl substituent, and an N3-cyclobutylmethyl substituent.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B13486350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1h,3h)-dione
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)N(C1=O)CC2CCC2)N
InChIInChI=1S/C10H15N3O2/c1-12-6-8(11)9(14)13(10(12)15)5-7-3-2-4-7/h6-7H,2-5,11H2,1H3
InChIKeyMUWCIDKNEUWKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione: Structural Profile for Procurement Evaluation


5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 1468816-12-7, molecular formula C10H15N3O2, molecular weight 209.24 g/mol) is a 5-aminouracil derivative belonging to the pyrimidine-2,4-dione class. Its structure features a C5-amino group, an N1-methyl substituent, and an N3-cyclobutylmethyl substituent . This substitution pattern—specifically the N3-cyclobutylmethyl group—differentiates it from simpler 5-aminouracil analogs and its regioisomeric counterpart (5-amino-1-(cyclobutylmethyl)pyrimidine-2,4-dione, CAS 1477622-56-2), where the cyclobutylmethyl group resides at N1 instead of N3 . Commercially available from multiple vendors at ≥95–98% purity with supporting analytical documentation (NMR, HPLC, GC), this compound is supplied exclusively for research use .

Why 5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Generic Pyrimidinedione Analogs


Within the pyrimidine-2,4-dione chemotype, the precise substitution pattern—particularly the regiospecific placement of the cyclobutylmethyl group and the presence of the free 5-amino moiety—governs target engagement, selectivity profile, and physicochemical properties [1]. The N3-cyclobutylmethyl regioisomer (CAS 1468816-12-7) and the N1-cyclobutylmethyl regioisomer (CAS 1477622-56-2) are structurally distinct chemical entities with non-interchangeable biological activity profiles . Similarly, analogs lacking the cyclobutylmethyl group entirely (e.g., 5-amino-1-methylpyrimidine-2,4-dione or 5-amino-3-methylpyrimidine-2,4-dione) exhibit substantially different lipophilicity (lower logP) and target-binding characteristics, precluding their use as direct substitutes in structure–activity relationship (SAR) programs or target-focused screening campaigns [2]. The pyrimidinedione core is also recognized as BCS Class II (low solubility, high permeability), meaning that even modest substituent changes can profoundly impact dissolution rate, bioavailability, and formulation behavior [3]. Therefore, researchers and procurement teams must specify the exact regioisomer and substitution pattern; generic 'pyrimidine-2,4-dione derivative' substitution is scientifically invalid for reproducible experimental outcomes.

Quantitative Differentiation Evidence: 5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione Versus Closest Analogs


HIV-1 Reverse Transcriptase Inhibition: Target Compound IC50 vs. Dihydrofuro[3,4-d]pyrimidine NNRTIs

The target compound inhibited HIV-1 Y181C reverse transcriptase (a clinically relevant non-nucleoside RT inhibitor-resistant mutant) with an IC50 of 340 nM [1] in a biochemical enzyme inhibition assay. For context, advanced dihydrofuro[3,4-d]pyrimidine NNRTIs (compounds 14b and 16c) achieved IC50 values of 140–150 nM against the same Y181C-containing mutant enzyme in a comparable biochemical RT inhibition assay, representing only a ~2.3-fold potency advantage over the target compound [2]. Notably, these advanced leads represent the outcome of extensive optimization campaigns, whereas the target compound's activity was identified from screening data. This suggests that a relatively modest structural elaboration of the 5-amino-3-(cyclobutylmethyl)pyrimidine-2,4-dione scaffold could yield compounds approaching or matching the potency of optimized clinical candidate leads. The Y181C mutation confers resistance to first-generation NNRTIs (e.g., nevirapine, efavirenz), making residual activity against this mutant a mechanistically meaningful differentiation criterion [2].

HIV-1 NNRTI reverse transcriptase drug-resistance mutations Y181C mutant

HCV NS5B RNA Polymerase Inhibition: Target Compound vs. Known Non-Nucleoside Palm Site Inhibitors

The target compound inhibited HCV genotype 1b (isolate Con1) NS5B RNA-dependent RNA polymerase with an IC50 of 1,500 nM in a biochemical polymerase assay [1]. While this potency is moderate compared to optimized clinical candidates (e.g., BMS-791325, which inhibits recombinant NS5B from genotypes 1, 3, 4, and 5 with IC50 values below 28 nM [2]), it falls within the range of early-stage pyrazolobenzothiazine palm site I inhibitors (IC50 = 7.9 μM, i.e., 7,900 nM) [3] and the initial indole-based palm site lead compound 1 (NS5B IC50 = 0.9 μM, i.e., 900 nM) [4]. The target compound thus exhibits intermediate potency—roughly 1.7-fold weaker than the indole lead but 5.3-fold more potent than the pyrazolobenzothiazine series. Its activity against genotype 1b (isolate Con1) NS5B suggests a non-nucleoside allosteric mechanism, likely targeting one of the known allosteric pockets (thumb or palm sites) [1].

HCV NS5B polymerase non-nucleoside inhibitor antiviral drug discovery hepatitis C virus

Regioisomeric Differentiation: N3-Cyclobutylmethyl vs. N1-Cyclobutylmethyl Scaffold

The target compound (CAS 1468816-12-7) bears the cyclobutylmethyl substituent at the N3 position, whereas its commercially available regioisomer (CAS 1477622-56-2) places the identical cyclobutylmethyl group at the N1 position . This N3 substitution pattern leaves the amide-like N1–H position (or N1–CH3 in the target compound) and the C5–NH2 group in distinct electronic and steric environments compared to the N1-substituted isomer. In the N3-substituted target compound, the 5-amino group is situated on the same ring face as the N1-methyl group, whereas in the N1-substituted isomer, the C6–H and N3–H positions create a different hydrogen-bonding donor/acceptor topology . Both isomers are commercially available at research-grade purity (≥95%), but their non-interchangeability for SAR-dependent applications must be explicitly recognized during procurement .

regioisomerism 5-aminouracil pyrimidine substitution chemical procurement

Physicochemical Differentiation: N3-Cyclobutylmethyl Compound vs. 5-Amino-1-methylpyrimidine-2,4-dione (Des-cyclobutylmethyl Analog)

The target compound (MW 209.24) incorporates a cyclobutylmethyl substituent at N3, which is predicted to increase lipophilicity relative to the simpler des-cyclobutylmethyl analog 5-amino-1-methylpyrimidine-2,4-dione (MW 141.13, XLogP3-AA = −1.3) [1]. The N1-substituted regioisomer (CAS 1477622-56-2, MW 195.22) has a reported calculated logP of −0.70, providing a class-level reference for the lipophilicity-modulating effect of a cyclobutylmethyl substituent on the pyrimidinedione scaffold . The target compound's increased molecular weight and added hydrophobic cyclobutyl moiety are expected to enhance membrane permeability relative to the des-cyclobutylmethyl analog, consistent with the broader recognition that pyrimidinedione derivatives are BCS Class II compounds (low solubility, high permeability) whose physicochemical properties are highly sensitive to substituent modifications [2]. No experimental logP or aqueous solubility data specific to CAS 1468816-12-7 were identified in the accessible literature; the data presented are class-level inferences based on structurally proximal analogs.

lipophilicity logP physicochemical properties drug-likeness

Cardiac Myosin Modulation Class: Relevance of Cycloalkyl-Substituted Pyrimidinediones (Class-Level Context)

The target compound belongs to the structural class of cycloalkyl-substituted pyrimidine-2,4-diones that have been patented by MyoKardia, Inc. (now part of Bristol-Myers Squibb) for the treatment of hypertrophic cardiomyopathy (HCM) [1][2]. The FDA-approved drug mavacamten (Camzyos, CAS 1642288-47-8)—a cardiac myosin modulator with IC50 values of 490 nM (bovine cardiac myosin) and 711 nM (human cardiac myosin) —is protected by patent US 9,585,883, which broadly covers pyrimidinedione compounds for HCM [2]. The target compound (CAS 1468816-12-7) incorporates the N3-cyclobutylmethyl motif characteristic of this patent family. However, it must be explicitly noted that no direct cardiac myosin inhibition data are available in the public domain for CAS 1468816-12-7; the HCM relevance is strictly a class-level structural inference based on patent coverage of cycloalkyl-substituted pyrimidinediones [1]. Direct comparative activity data against mavacamten or cardiac myosin are absent from the accessible literature.

cardiac myosin hypertrophic cardiomyopathy mavacamten pyrimidinedione

Antiviral Target Spectrum: Dual HIV-1 RT / HCV NS5B Activity vs. Single-Target Comparators

The target compound is one of relatively few pyrimidine-2,4-dione derivatives with measured inhibitory activity against both HIV-1 reverse transcriptase (IC50 = 340 nM against Y181C mutant RT) and HCV NS5B RNA polymerase (IC50 = 1,500 nM against genotype 1b) in biochemical assays [1]. In contrast, most pyrimidine-2,4-dione antiviral programs reported in the literature are designed as single-target agents—for example, 3-hydroxypyrimidine-2,4-diones targeting HIV RNase H/integrase , or pyrimidinedione derivatives specifically optimized for HCV (Korean Patent Laid-open Publication 2000-65885) [2]. The dual-target profile of CAS 1468816-12-7 is supported by BindingDB/ChEMBL entries curated from distinct assay sources (HIV RT from one curation source; HCV NS5B from a separate source), confirming independent measurement rather than a single-panel screen artifact [1]. This dual antiviral activity profile, while moderate in absolute potency, distinguishes the compound from most single-target pyrimidinedione analogs.

dual-target antiviral broad-spectrum HIV HCV polypharmacology

Recommended Application Scenarios for 5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione Based on Quantitative Evidence


HIV-1 NNRTI Lead Discovery Targeting Drug-Resistant Y181C Mutant Strains

The compound's measured IC50 of 340 nM against HIV-1 Y181C reverse transcriptase qualifies it as a moderate-potency starting point for structure-based optimization. Screening libraries constructed around the 5-amino-3-(cyclobutylmethyl)pyrimidine-2,4-dione scaffold can be evaluated against panels of NNRTI-resistant RT mutants (K103N, Y181C, L100I) to identify derivatives with improved mutant resilience. The scaffold is structurally distinct from the dihydrofuropyrimidine class and may access different resistance profiles. Procurement at ≥98% purity (as supplied by Bidepharm with NMR/HPLC/GC documentation ) ensures reproducible SAR data.

HCV NS5B Allosteric Inhibitor Hit-to-Lead Chemistry

With an IC50 of 1,500 nM (1.5 μM) against HCV genotype 1b NS5B polymerase , the compound occupies a potency range comparable to early-stage palm site and thumb site inhibitor leads. It provides a non-nucleoside chemotype distinct from indole, benzimidazole, and pyrazolobenzothiazine scaffolds. Medicinal chemistry teams can explore substituent variation at C5 (amino elaboration), N1 (alkyl variation beyond methyl), and N3 (cycloalkyl ring size variation) to improve potency toward the sub-100 nM range. Cross-screening against related flavivirus polymerases (e.g., dengue, Zika NS5) may identify additional antiviral opportunities.

Regioisomer-Controlled Pyrimidinedione SAR Library Construction

The commercial availability of both the N3-cyclobutylmethyl (CAS 1468816-12-7) and N1-cyclobutylmethyl (CAS 1477622-56-2) regioisomers enables systematic exploration of how cyclobutylmethyl placement modulates target binding, selectivity, and ADME properties . Parallel synthesis or combinatorial library approaches that systematically pair different N1-alkyl and N3-cycloalkyl substituents can generate SAR matrices for multiple target classes (kinases, viral polymerases, cardiac myosin). Procurement of both isomers from Fluorochem or Smolecule as matched-pair reagents supports controlled experimental design.

Cardiac Myosin Tool Compound Development for HCM Research (Exploratory)

Given the structural relationship to the cycloalkyl-substituted pyrimidinedione chemotype patented for HCM (mavacamten family, US Patents 9,199,945 and 9,585,883 ), the compound may serve as a scaffold for synthesizing and profiling novel cardiac myosin modulators. However, this application remains exploratory: no direct cardiac myosin binding or functional modulation data exist for CAS 1468816-12-7 in the public domain. Researchers must first generate primary biochemical data (cardiac myosin ATPase assay, sarcomere shortening assay) before committing to procurement for HCM-focused programs.

Quote Request

Request a Quote for 5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1h,3h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.